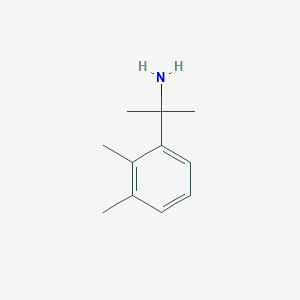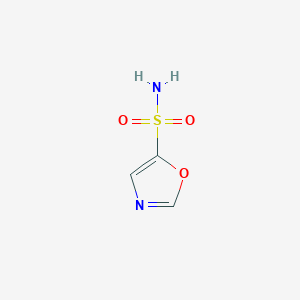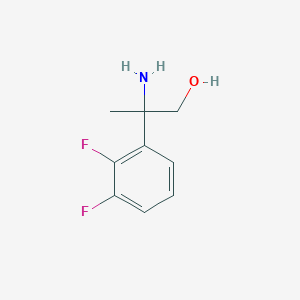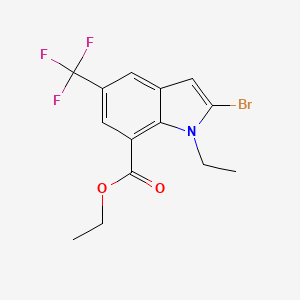![molecular formula C11H17N3 B13528083 1-[(2-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B13528083.png)
1-[(2-Methylpyridin-4-yl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Methylpyridin-4-yl)methyl]piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 2-methylpyridin-4-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylpyridin-4-yl)methyl]piperazine typically involves the reaction of 2-methylpyridine-4-carbaldehyde with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. The industrial synthesis may also incorporate purification steps, such as recrystallization or chromatography, to ensure the purity of the final product .
化学反応の分析
Types of Reactions
1-[(2-Methylpyridin-4-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Halogenated reagents in the presence of a base, such as sodium hydroxide, under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce the corresponding alcohols or amines .
科学的研究の応用
1-[(2-Methylpyridin-4-yl)methyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a ligand in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 1-[(2-Methylpyridin-4-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 1-[(3-Methylpyridin-2-yl)methyl]piperazine
- 1-(3-Methylpyridin-4-yl)piperazine
- 1-Methyl-4-(3-methylpyridin-2-yl)piperazine
Uniqueness
1-[(2-Methylpyridin-4-yl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects .
特性
分子式 |
C11H17N3 |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
1-[(2-methylpyridin-4-yl)methyl]piperazine |
InChI |
InChI=1S/C11H17N3/c1-10-8-11(2-3-13-10)9-14-6-4-12-5-7-14/h2-3,8,12H,4-7,9H2,1H3 |
InChIキー |
XPGZKEWQPLAZHD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)CN2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6-Dimethylspiro[2.3]hexan-4-one](/img/structure/B13528002.png)













